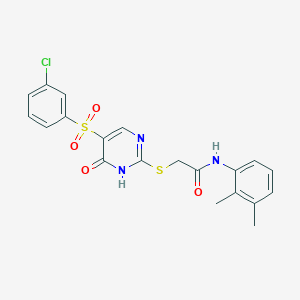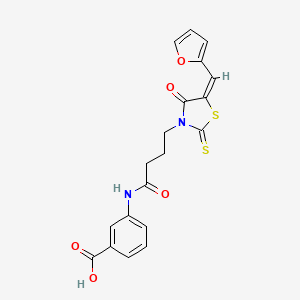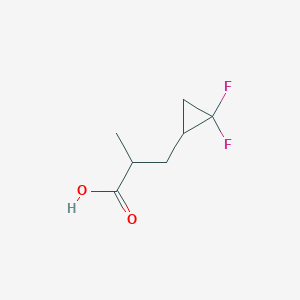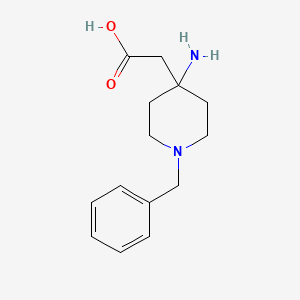![molecular formula C13H20Cl2N2O B2790149 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride CAS No. 335620-97-8](/img/structure/B2790149.png)
3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride, commonly referred to as BODC, is a synthetic organic compound with a wide range of applications in scientific research. It is a cyclic organic compound that can act as a building block for other compounds and can be used as a reagent in various reactions. BODC is used in a variety of scientific research applications, from biochemical and physiological studies to drug development and drug delivery.
科学的研究の応用
BODC has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. BODC is also used in drug development and drug delivery, as it can be used as a building block for the synthesis of drug molecules. It is also used in the study of enzyme inhibition, as it can be used to study the effects of drugs on enzymes. BODC is also used in the study of biochemical and physiological processes, as it can be used to study the effects of drugs on the body.
作用機序
BODC acts as a modulator of biochemical and physiological processes. It binds to specific receptors in the body, which then triggers a cascade of reactions that results in the desired effect. BODC is also able to interact with enzymes, which can either activate or inhibit them depending on the concentration of the compound.
Biochemical and Physiological Effects
BODC has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor effects. BODC has also been studied for its effects on the nervous system, as it has been shown to have anxiolytic and antidepressant effects. BODC has also been studied for its effects on the cardiovascular system, as it has been shown to have anti-hypertensive and anti-arrhythmic effects.
実験室実験の利点と制限
BODC has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a low toxicity. However, there are several limitations to its use in lab experiments. BODC is not soluble in water, so it must be dissolved in an organic solvent before use. It is also not very soluble in organic solvents, so it must be used in small amounts.
将来の方向性
There are several potential future directions for the use of BODC in scientific research. BODC could be used to study the effects of drugs on the immune system and to develop new drugs for the treatment of autoimmune diseases. BODC could also be used to study the effects of drugs on the central nervous system and to develop new drugs for the treatment of neurological disorders. Additionally, BODC could be used to study the effects of drugs on the cardiovascular system and to develop new drugs for the treatment of cardiovascular diseases. Finally, BODC could be used to study the effects of drugs on cancer cells and to develop new drugs for the treatment of cancer.
合成法
BODC is synthesized via a two-step process involving an alkylation reaction followed by a cyclization reaction. The alkylation reaction involves the reaction of 3-bromophenylacetic acid with 1-chloro-3-methylbutane in the presence of an acid catalyst to form 3-methyl-3-bromo-1-phenylpropane. This is then reacted with sodium azide in a cyclization reaction to form BODC. The reaction is carried out in an aqueous solution of sodium hydroxide and the product is isolated by extraction with ethyl acetate.
特性
IUPAC Name |
3-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(10-15)16-12;;/h1-5,12-14H,6-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJXAGJCXWTTAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(O2)CN1)CC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335620-97-8 |
Source


|
| Record name | 3-(phenylmethyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane, hydrochloride (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2790067.png)
![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2790068.png)



![3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2790074.png)
![5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline](/img/structure/B2790077.png)
![N-(furan-2-ylmethyl)-2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2790078.png)
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide](/img/structure/B2790079.png)
![8-chloro-3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2790080.png)
![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2790081.png)

![2-chloro-3-fluoro-N-[4-(2-methyl-1H-imidazol-1-yl)butyl]pyridine-4-carboxamide](/img/structure/B2790083.png)
